11-Oxo-Betamethsone-21-Acetate
CAS No.: 4772-08-1
Cat. No.: VC6797955
Molecular Formula: C24H29FO6
Molecular Weight: 432.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4772-08-1 |
|---|---|
| Molecular Formula | C24H29FO6 |
| Molecular Weight | 432.488 |
| IUPAC Name | [2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1 |
| Standard InChI Key | GDHVOWYSNMKQPU-HYULNMSXSA-N |
| SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
11-Oxo-Betamethasone-21-Acetate is a fluorinated pregnane derivative with the molecular formula C24H29FO6 and a molecular weight of 432.49 g/mol . Its systematic IUPAC name is (16β)-21-(Acetyloxy)-9-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione, reflecting structural modifications to the betamethasone backbone, including:
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A 9-fluoro substituent enhancing glucocorticoid receptor affinity.
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A 21-acetate ester group improving lipid solubility.
Physicochemical Properties
Key physical properties derived from safety data sheets (SDS) and supplier specifications include:
The compound’s solubility profile suggests utility in organic synthesis and formulation development, while its stability under controlled conditions facilitates long-term storage .
Synthesis and Production
Synthetic Pathways
While explicit synthesis protocols are proprietary, retro-synthetic analysis indicates 11-Oxo-Betamethasone-21-Acetate is derived from betamethasone through sequential modifications:
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Oxidation at C11: Introduction of the oxo group via Jones oxidation or microbial biotransformation.
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Esterification at C21: Acetic anhydride-mediated acylation under basic conditions .
Raw Materials and Intermediates
Supplier catalogs identify critical precursors:
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Betamethasone: Core steroid backbone.
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Acetic anhydride: Acetylating agent for C21 modification.
Research and Pharmaceutical Applications
Mechanistic Studies
The 11-oxo group confers unique metabolic properties compared to parent glucocorticoids:
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Reduced mineralocorticoid activity: The 11-keto configuration minimizes aldosterone receptor cross-reactivity.
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Extended half-life: Resistance to 11β-hydroxysteroid dehydrogenase-mediated inactivation .
Regulatory and Compliance Status
Disposal Considerations
Incinerate at >1,000°C with scrubbers to neutralize hydrogen fluoride emissions .
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